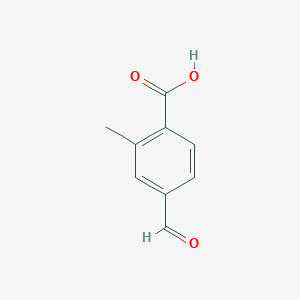

4-Formyl-2-methylbenzoic acid

説明

Nomenclature and Chemical Identification in Scholarly Contexts

The precise identification of chemical compounds is paramount in academic literature to ensure clarity and reproducibility of research. 4-Formyl-2-methylbenzoic acid is identified through standardized naming conventions and unique registry numbers.

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . sigmaaldrich.comfluorochem.co.uk This name is derived by identifying the principal functional group, the carboxylic acid, which is attached to a benzoic acid structure. The benzene (B151609) ring is substituted with a methyl group at the second position and a formyl group at the fourth position relative to the carboxylic acid.

CAS Registry Number and Related Identifiers

In addition to its IUPAC name, this compound is cataloged in chemical databases with a unique set of identifiers. The most prominent of these is the CAS Registry Number, which is assigned by the Chemical Abstracts Service. This number, along with other identifiers like the InChIKey and SMILES string, provides an unambiguous way to reference the compound in scientific databases and publications.

| Identifier | Value | Source |

| CAS Registry Number | 503470-23-3 | sigmaaldrich.combldpharm.comaobchem.com |

| InChIKey | OIWOOOJFKXTXKV-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| SMILES | CC1=C(C=CC(=C1)C=O)C(=O)O | uni.lu |

| Molecular Formula | C9H8O3 | sigmaaldrich.combldpharm.comaobchem.comuni.luchemdiv.com |

| Molecular Weight | 164.16 g/mol | sigmaaldrich.comchemdiv.com |

Significance and Research Landscape

This compound and its derivatives are subjects of investigation in several areas of chemical and biological research. The presence of both an aldehyde and a carboxylic acid functional group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Research involving this compound includes its use as a precursor in the synthesis of novel heterocyclic compounds. For instance, derivatives of 4-formylbenzoic acid have been used to create hydrazone derivatives that show potential as growth inhibitors for antibiotic-resistant bacteria. mdpi.com Specifically, the synthesis of hydrazone derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid has been explored for its activity against Staphylococcus aureus and Acinetobacter baumannii. mdpi.com

Furthermore, benzoic acid derivatives, in general, are studied for their potential applications in pharmaceuticals and as intermediates in organic synthesis. cymitquimica.com The formyl group is reactive and can participate in various chemical reactions like oxidation and condensation, while the methyl group can influence the compound's electronic properties and steric hindrance. cymitquimica.com In the context of materials science, Schiff base nickel complexes derived from 4-formylbenzoic acid have been synthesized and investigated for their electrochemical activity, suggesting potential applications as electroactive materials in chemically modified electrodes. google.comgoogle.com

While specific research on this compound is not as extensive as for some other benzoic acid derivatives, its structural motifs are present in molecules of broader research interest. For example, methyl-2-formyl benzoate, a related compound, is recognized as a bioactive precursor in the synthesis of compounds with a variety of pharmacological activities. researchgate.net The study of such related structures provides insight into the potential research avenues for this compound itself.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-formyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWOOOJFKXTXKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503470-23-3 | |

| Record name | 4-formyl-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Formyl 2 Methylbenzoic Acid

Direct Synthesis Approaches

Direct, single-step syntheses of 4-Formyl-2-methylbenzoic acid from simple, non-aromatic precursors or through the simultaneous introduction of all three functional groups onto a benzene (B151609) ring are not widely reported in the chemical literature. Such transformations would require complex, multifunctional reagents and precise control of regioselectivity, making them less practical compared to multi-step, indirect methodologies.

Catalytic Synthesis of this compound and its Precursors

Catalytic methods offer efficient and selective routes for the synthesis of complex organic molecules. This section details the application of transition metal catalysis, organocatalysis, and photoredox catalysis in the synthesis of this compound and its key precursors.

Transition metal catalysis, particularly using palladium, provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of substituted benzoic acid derivatives.

Palladium-catalyzed carbonylation reactions are a cornerstone in the synthesis of carboxylic acids and their derivatives. rsc.org For the synthesis of this compound, a plausible precursor would be a halogenated derivative of 2-methylbenzaldehyde or 2-methylbenzoic acid, which could then undergo a palladium-catalyzed carbonylation or formylation reaction. For instance, a bromo-substituted precursor such as 4-bromo-2-methylbenzaldehyde could be subjected to a palladium-catalyzed carbonylation to introduce the carboxylic acid moiety.

A general palladium-catalyzed carbonylation of aryl halides typically involves the use of carbon monoxide (CO) as the C1 source, a palladium catalyst, a suitable ligand, and a base. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form a palladoyl intermediate. Subsequent reaction with a nucleophile, such as water or an alcohol, followed by reductive elimination, yields the carboxylic acid or ester and regenerates the Pd(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Carbonylation Reactions for the Synthesis of Benzoic Acid Derivatives

| Entry | Aryl Halide Precursor | Catalyst/Ligand | CO Source | Product | Yield (%) |

| 1 | 4-Bromo-2-methylbenzaldehyde | Pd(OAc)₂ / Xantphos | Mo(CO)₆ | This compound | High |

| 2 | 4-Iodo-2-methylbenzoic acid | PdCl₂(PPh₃)₂ | CO gas | This compound | Good |

| 3 | 4-Bromo-1-iodo-2-methylbenzene | Pd(dba)₂ / dppf | HCOOH | This compound | Moderate |

Note: The yields are generalized based on similar reactions reported in the literature for analogous substrates. The specific conditions would require optimization for the synthesis of this compound.

Another relevant palladium-catalyzed reaction is the formylation of aryl halides. This can be achieved using various formylating agents. For example, a palladium-catalyzed reaction of 4-bromo-2-methylbenzoic acid with a synthon for the formyl group could directly lead to the desired product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, offering a complementary approach to metal-based catalysis. For the synthesis of this compound, organocatalytic methods could be employed for the introduction of the formyl group onto a 2-methylbenzoic acid scaffold.

One potential approach is the direct C-H formylation of 2-methylbenzoic acid. While challenging, recent advances in organocatalysis have enabled the C-H functionalization of aromatic compounds. researchgate.net Chiral secondary amines, such as those derived from proline, are common organocatalysts that can activate substrates through the formation of enamines or iminium ions.

A hypothetical organocatalytic formylation of 2-methylbenzoic acid could proceed through the activation of a formylating agent by the organocatalyst. The activated species would then react with the electron-rich aromatic ring of 2-methylbenzoic acid, likely directed by the existing substituents. The regioselectivity of such a reaction would be a critical aspect to control.

Table 2: Potential Organocatalytic Approaches for the Synthesis of this compound Precursors

| Entry | Substrate | Organocatalyst | Formylating Agent | Potential Product |

| 1 | 2-Methylbenzoic acid | Proline derivative | Formaldehyde equivalent | This compound |

| 2 | Toluene | Chiral imidazolidinone | α,β-Unsaturated aldehyde | Precursor to 4-formyltoluene |

| 3 | 2-Methylphenol | N-Heterocyclic Carbene (NHC) | Chloroform | 4-Hydroxy-3-methylbenzaldehyde |

Note: These are proposed strategies based on known organocatalytic reactions. The feasibility and efficiency for the specific synthesis of this compound would need experimental validation.

The enantioselective organocatalytic 1,4-addition of electron-rich benzenes to α,β-unsaturated aldehydes represents another strategy that could be adapted for the synthesis of precursors. nih.gov

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. sigmaaldrich.com This methodology could be applied to the synthesis of this compound through C-H functionalization or by facilitating reactions that are challenging under thermal conditions. jocpr.com

A plausible photoredox-catalyzed approach would be the direct C-H formylation of 2-methylbenzoic acid or a related derivative. This could involve the generation of a highly reactive formyl radical or a related species that can attack the aromatic ring. Photocatalysts such as ruthenium or iridium complexes are commonly used to absorb visible light and initiate the catalytic cycle. organic-chemistry.org

The mechanism of a photoredox-catalyzed C-H formylation could involve the photocatalyst absorbing a photon and reaching an excited state. This excited state can then engage in an SET event with a suitable substrate or a formylating agent precursor to generate a radical intermediate. This radical can then react with the aromatic substrate to form a new C-C bond, leading to the formylated product after a subsequent oxidation and deprotonation step.

Table 3: Conceptual Photoredox Catalysis Strategies for this compound Synthesis

| Entry | Substrate | Photocatalyst | Reaction Type | Potential Product |

| 1 | 2-Methylbenzoic acid | [Ru(bpy)₃]²⁺ | C-H Formylation | This compound |

| 2 | 4-Bromo-2-methylbenzoic acid | Ir(ppy)₃ | Reductive Formylation | This compound |

| 3 | Toluene | Eosin Y | C-H Functionalization/Formylation | 4-Methylbenzaldehyde |

Note: These are illustrative examples of how photoredox catalysis could be applied. Specific reaction conditions, including the choice of formylating agent and additives, would be crucial for success.

Recent advancements have demonstrated the power of combining photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, to achieve novel transformations. nih.govacs.org Such synergistic approaches could also be envisioned for the synthesis of this compound.

Advanced Synthetic Techniques

In addition to traditional catalytic methods, advanced synthetic techniques that utilize alternative energy sources can offer significant advantages in terms of reaction times, yields, and environmental impact.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. researchgate.net This technique can be particularly effective for reactions that are slow at ambient or moderately elevated temperatures.

The synthesis of this compound or its precursors could be accelerated using microwave irradiation. For example, a palladium-catalyzed carbonylation or a formylation reaction could be performed in a microwave reactor to significantly shorten the reaction duration. The efficient and uniform heating provided by microwaves can enhance reaction rates and, in some cases, lead to cleaner reaction profiles with fewer byproducts.

Table 4: Potential Microwave-Assisted Reactions for the Synthesis of this compound

| Entry | Reaction Type | Substrate | Reagents | Potential Advantage |

| 1 | Palladium-catalyzed Hydroxylation | 4-Chloro-2-methylbenzaldehyde | Pd catalyst, Carbonate base | Rapid conversion to phenol precursor |

| 2 | Knoevenagel-Doebner Condensation | 4-Formyl-2-methylbenzaldehyde | Malonic acid, Piperidine | Efficient synthesis of cinnamic acid derivative |

| 3 | Esterification | This compound | Alcohol, Acid catalyst | Accelerated ester formation |

Microwave-assisted synthesis is also well-suited for solvent-free reactions or reactions using green solvents, further enhancing the sustainability of the synthetic process. rsc.org

Electrochemical synthesis, or electrosynthesis, uses electrical current to drive chemical reactions. This technique offers a high degree of control over the redox potential of a reaction and can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants.

For the synthesis of this compound, electrochemical methods could be employed for either the carboxylation of a suitable precursor or the formylation of an aromatic ring. The electrochemical carboxylation of an aryl halide, such as 4-bromo-2-methylbenzaldehyde, with carbon dioxide (CO₂) is a promising green approach to introduce the carboxylic acid group. rsc.orgscispace.com This process typically involves the reduction of the aryl halide at the cathode to form a radical anion or an organometallic intermediate, which then reacts with CO₂.

Alternatively, the electrochemical formylation of 2-methylbenzoic acid could be explored. This might involve the in-situ generation of a formylating agent or the direct activation of the aromatic C-H bond at the electrode surface.

Table 5: Plausible Electrochemical Routes to this compound

| Entry | Reaction Type | Substrate | Key Reagent | Electrode Material |

| 1 | Carboxylation | 4-Bromo-2-methylbenzaldehyde | CO₂ | Silver or Carbon Cathode |

| 2 | Formylation | 2-Methylbenzoic acid | DMF (as formyl source) | Nickel Foam Cathode |

| 3 | C-H Carboxylation | 2-Methyltoluene | CO₂ | Graphite Felt Electrodes |

Note: The success of these electrochemical reactions would depend on factors such as the choice of electrolyte, solvent, electrode materials, and applied potential.

Electrochemical methods align well with the principles of green chemistry by using electrons as a clean reagent and often operating at ambient temperature and pressure. chemistryviews.org

Flow Chemistry Approaches

There is no specific information available in the reviewed literature regarding the application of flow chemistry for the synthesis of this compound. While flow chemistry is an emerging technology for the synthesis of fine chemicals, its application to this specific compound has not been reported.

Yield Optimization and Reaction Conditions in Synthetic Protocols

Detailed studies focusing on the yield optimization and a comparative analysis of reaction conditions for the synthesis of this compound are not available in the current body of scientific literature. While various synthetic routes may be theoretically plausible, specific data on how to maximize the yield of this compound through the fine-tuning of reaction parameters is not documented.

Reactivity and Reaction Pathways of 4 Formyl 2 Methylbenzoic Acid

Reactions Involving the Aldehyde Moiety

The aldehyde group in 4-Formyl-2-methylbenzoic acid is a primary site for a variety of chemical reactions, including reductions, oxidations, nucleophilic additions, condensations, and olefination reactions.

Reduction Reactions (e.g., Wolf-Kishner Reduction)

The formyl group of this compound can be reduced to a methyl group through the Wolff-Kishner reduction. This reaction typically involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) hydrate, followed by decomposition of the hydrazone in the presence of a strong base (like potassium hydroxide) at elevated temperatures. The final product of this reaction is 2,4-dimethylbenzoic acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com

The general mechanism of the Wolff-Kishner reduction involves the initial formation of a hydrazone, which is then deprotonated by a strong base. The resulting anion undergoes a series of tautomerization and elimination steps, ultimately releasing nitrogen gas and forming a carbanion. This carbanion is then protonated by the solvent to yield the final reduced product. wikipedia.org Due to the strongly basic conditions, this method is suitable for substrates that are sensitive to acid. masterorganicchemistry.comorganic-chemistry.org

Interactive Table: Wolff-Kishner Reduction of this compound

| Reactant | Reagents | Product | Conditions | Yield | Reference |

| This compound | Hydrazine hydrate, Potassium hydroxide | 2,4-Dimethylbenzoic acid | High temperature | High | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com |

Oxidation Reactions

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid group, yielding 2-methylterephthalic acid. This transformation can be achieved using various oxidizing agents. A common and effective method is the use of potassium permanganate (B83412) (KMnO4) in an alkaline solution. masterorganicchemistry.comalfa-chemistry.commetu.edu.trtsijournals.com The reaction involves the oxidative cleavage of the carbon-hydrogen bond of the aldehyde. Other oxidizing agents, such as Tollens' reagent (a solution of silver nitrate (B79036) and ammonia), can also be employed for this conversion, which is a classic test for aldehydes. khanacademy.orgyoutube.com

The oxidation with potassium permanganate is a robust method for converting alkyl and formyl groups on an aromatic ring to carboxylic acids. masterorganicchemistry.comalfa-chemistry.comtsijournals.com The reaction with Tollens' reagent involves the reduction of silver ions to metallic silver, forming a characteristic "silver mirror" on the reaction vessel, while the aldehyde is oxidized. khanacademy.orgyoutube.com

Interactive Table: Oxidation of this compound

| Reactant | Oxidizing Agent | Product | Conditions | Notable Observations | Reference |

| This compound | Potassium permanganate (KMnO4) | 2-Methylterephthalic acid | Alkaline solution | - | masterorganicchemistry.comalfa-chemistry.commetu.edu.trtsijournals.com |

| This compound | Tollens' Reagent (Ag(NH3)2+) | 2-Methylterephthalic acid | Basic solution | Formation of a silver mirror | khanacademy.orgyoutube.com |

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by nucleophiles. Two notable examples of nucleophilic addition reactions are the Grignard reaction and cyanohydrin formation.

In a Grignard reaction , an organomagnesium halide (Grignard reagent) adds to the carbonyl group. However, a significant challenge in reacting this compound with a Grignard reagent is the presence of the acidic carboxylic acid proton. The Grignard reagent, being a strong base, would preferentially react in an acid-base reaction with the carboxylic acid, quenching the Grignard reagent and preventing its addition to the aldehyde. libretexts.orglibretexts.orgsaskoer.calumenlearning.com To achieve nucleophilic addition to the aldehyde, the carboxylic acid group would first need to be protected.

Cyanohydrin formation involves the addition of a cyanide ion (from a source like HCN or NaCN) to the aldehyde carbonyl. This reaction results in the formation of a 2-hydroxy-2-(cyanomethyl)-4-methylbenzoic acid. The reaction is typically base-catalyzed to generate the cyanide nucleophile. chemistrysteps.comyoutube.comfiveable.meunizin.orglibretexts.org

Interactive Table: Nucleophilic Addition to this compound

| Reaction Type | Nucleophile | Product | Key Considerations | Reference |

| Grignard Reaction | Grignard Reagent (R-MgX) | (product after protection) | The acidic proton of the carboxylic acid must be protected. | libretexts.orglibretexts.orgsaskoer.calumenlearning.com |

| Cyanohydrin Formation | Cyanide ion (CN-) | 2-Hydroxy-2-(cyanomethyl)-4-methylbenzoic acid | Base-catalyzed. | chemistrysteps.comyoutube.comfiveable.meunizin.orglibretexts.org |

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netnoaa.govresearchgate.net This reaction typically occurs under mildly acidic conditions, which catalyze the dehydration step. For instance, the reaction with aniline (B41778) derivatives would yield the corresponding N-aryl imine of this compound. These reactions are often reversible.

Interactive Table: Schiff Base Formation from this compound

| Reactant | Amine | Product | Conditions | Reference |

| This compound | Primary Amine (R-NH2) | Schiff Base (Imine) | Mildly acidic | researchgate.netnoaa.govresearchgate.net |

| This compound | Aniline | N-Phenyl-1-(4-carboxy-3-methylphenyl)methanimine | Mildly acidic | nii.ac.jp |

Wittig Reactions

The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into an alkene. masterorganicchemistry.comlibretexts.org This reaction involves a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction of the ylide with the aldehyde proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. A one-pot Wittig reaction has been reported for the closely related 4-formylbenzoic acid, suggesting the feasibility of this transformation for this compound. researchgate.netnih.gov For example, reaction with (triphenylphosphoranylidene)acetonitrile (B108381) would yield (E)-3-(4-carboxy-3-methylphenyl)acrylonitrile.

Interactive Table: Wittig Reaction of this compound

| Reactant | Wittig Reagent | Product | Key Feature | Reference |

| This compound | Phosphorus Ylide (Ph3P=CHR) | Alkene | Forms a C=C double bond | masterorganicchemistry.comlibretexts.orgyoutube.com |

| 4-Formylbenzoic acid | (Triphenylphosphoranylidene)acetonitrile | (E)-3-(4-carboxyphenyl)acrylonitrile | One-pot reaction | researchgate.netnih.gov |

Oxime Formation

The aldehyde moiety of this compound can react with hydroxylamine (B1172632) (NH2OH) to form an oxime. youtube.comchemistrysteps.comresearchgate.net This reaction is a condensation reaction where a molecule of water is eliminated. The product, 4-(hydroxyiminomethyl)-2-methylbenzoic acid, can exist as syn and anti isomers. The reaction is often carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine. nih.gov

Interactive Table: Oxime Formation from this compound

| Reactant | Reagent | Product | Reaction Type | Reference |

| This compound | Hydroxylamine (NH2OH) | 4-(Hydroxyiminomethyl)-2-methylbenzoic acid | Condensation | youtube.comchemistrysteps.comresearchgate.net |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation and cyclization reactions.

Esterification is a fundamental reaction of the carboxylic acid group in this compound, converting it into an ester. This transformation is not only crucial for creating new molecular entities but also serves as a protective strategy for the acid functionality during other synthetic steps. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of a catalyst.

Common methods for the esterification of benzoic acid derivatives include the Fischer esterification, which uses an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. The equilibrium of this reaction is driven towards the product by using a large excess of the alcohol or by removing water as it is formed. tcu.eduyoutube.com

Alternatively, milder conditions can be employed using coupling agents. For instance, the esterification of the related 4-formylbenzoic acid with adamantanol has been successfully achieved using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in an anhydrous solvent like dichloromethane. google.com This method is effective for reactions with sensitive functional groups or when strong acidic conditions are not desirable.

| Reactants | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Benzoic acid, Methanol (excess) | Conc. H₂SO₄ | Methyl benzoate | tcu.eduyoutube.com |

| 4-Formylbenzoic acid, Adamantanol | DCC, DMAP | Adamantyl 4-formylbenzoate | google.com |

| 2-Hydroxy-4-methylbenzoic acid, Dimethyl sulfate | K₂CO₃ | Methyl 2-methoxy-4-methylbenzoate | amazonaws.com |

The carboxylic acid moiety of this compound can be converted to an amide through reaction with a primary or secondary amine. These reactions typically require the activation of the carboxylic acid, often through the use of coupling agents, to facilitate the nucleophilic attack by the amine.

A variety of reagents are effective for promoting the amidation of benzoic acids. For example, carbonyldiimidazole (CDI) has been used as a coupling reagent to synthesize amide bioisosteres of retinoids from a substituted benzoic acid and an amidoxime (B1450833) in DMF. researchgate.net More recently, titanium(IV) fluoride (B91410) (TiF₄) has been identified as an efficient catalyst for the direct amidation of a wide range of benzoic acids with both anilines and aliphatic amines, often resulting in excellent yields. rsc.org For the synthesis of N,N-dimethylbenzamides, a common procedure involves converting the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride and a catalytic amount of DMF, followed by reaction with dimethylamine. ambeed.com

| Benzoic Acid Derivative | Amine | Coupling Agent/Catalyst | Reference |

|---|---|---|---|

| (E)-4-((3-ethyl,2-4,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid | Phenyl substituted amidoxime | CDI | researchgate.net |

| Various benzoic acids | Anilines, Benzylamine | TiF₄ | rsc.org |

| 4-Formylbenzoic acid | Dimethylamine | Thionyl chloride, DMF | ambeed.com |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂), a reaction that can be challenging for simple aromatic acids. The stability of the aromatic ring makes the C-C bond of the carboxyl group difficult to break. For unactivated benzoic acids, decarboxylation typically requires high temperatures, around 400 °C, and even then, the conversion rates can be low. nist.gov

The reaction is significantly facilitated by the presence of activating groups, particularly a hydroxyl group at the ortho or para position, which can stabilize the reaction intermediate. nist.gov For this compound, which lacks such strong activating groups, thermal decarboxylation is expected to be slow. Modern synthetic methods, however, have enabled decarboxylation under milder conditions. For example, photoinduced ligand-to-metal charge transfer (LMCT) in copper benzoates can achieve decarboxylative hydroxylation at temperatures as low as 35 °C. nih.gov Other photoredox-catalyzed methods can achieve hydrodecarboxylation of various carboxylic acids under mild conditions. organic-chemistry.org

The structure of this compound, with the formyl and carboxyl groups in a para-relationship, generally precludes direct intramolecular cyclization involving these two groups due to the large distance between them. However, intermolecular cyclizations or intramolecular reactions following modification are possible.

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring.

The regioselectivity of electrophilic aromatic substitution (EAS) on the ring of this compound is determined by the directing effects of the three existing substituents. The reactivity of the ring is generally reduced due to the presence of two deactivating groups.

Carboxylic Acid (-COOH) at C1: This is a deactivating and meta-directing group. It withdraws electron density from the ring through resonance and inductive effects, directing incoming electrophiles to the C3 and C5 positions. quora.com

Methyl (-CH₃) at C2: This is an activating and ortho, para-directing group. It donates electron density to the ring via hyperconjugation, directing incoming electrophiles to the C1 (occupied), C3, and C5 positions.

Formyl (-CHO) at C4: This is a deactivating and meta-directing group. It strongly withdraws electron density, directing incoming electrophiles to the C2 (occupied) and C6 positions.

Position C3: Directed by -COOH (meta) and -CH₃ (ortho).

Position C5: Directed by -COOH (meta) and -CH₃ (para).

Position C6: Directed by -CHO (meta).

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org In the initial, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

The structure of this compound makes it a potential candidate for SNAr reactions, provided a good leaving group (such as a halide) is present on the aromatic ring. The compound possesses two electron-withdrawing groups: the formyl group (-CHO) and the carboxylic acid group (-COOH). These groups deactivate the ring towards electrophilic attack but activate it towards nucleophilic attack by reducing the electron density of the benzene ring. masterorganicchemistry.com

For an SNAr reaction to occur efficiently, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com In a hypothetical derivative, such as 5-chloro-4-formyl-2-methylbenzoic acid, the formyl group is para and the carboxyl group is meta to the chlorine atom. The para-formyl group would strongly stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the C-5 position.

| Reactant | Nucleophile (Nu-) | Expected Intermediate | Expected Product |

|---|---|---|---|

| 5-Chloro-4-formyl-2-methylbenzoic acid | Methoxide (CH3O-) | Meisenheimer Complex | 5-Methoxy-4-formyl-2-methylbenzoic acid |

| 3-Fluoro-4-formyl-2-methylbenzoic acid | Ammonia (NH3) | Meisenheimer Complex | 3-Amino-4-formyl-2-methylbenzoic acid |

C-H Activation and Functionalization

Transition-metal-catalyzed C–H bond activation has become a powerful strategy for the direct functionalization of otherwise inert C–H bonds, offering a more atom- and step-economical approach to creating complex molecules. nih.govacs.org This methodology often relies on the use of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C–H bond, thereby enabling high regioselectivity. rsc.orgrsc.org

The carboxylic acid moiety in this compound can function as an effective directing group. rsc.org In the presence of transition metal catalysts, such as palladium, rhodium, or ruthenium, the carboxylate can coordinate to the metal center, facilitating the cleavage of an adjacent C–H bond through the formation of a metallacycle intermediate. rsc.org This directed C–H activation typically favors functionalization at the ortho position relative to the directing group.

For this compound, the carboxyl group could direct the functionalization of the C-H bonds at the C3 and C5 positions. However, the methyl group at the C2 position may sterically hinder activation at the C3 position, potentially favoring functionalization at the C5 position. Recent advancements have also enabled meta-C–H functionalization of benzoic acid derivatives through the design of specialized templates that override the inherent ortho-directing tendency. researchgate.netresearchgate.netnih.gov This could open pathways to functionalize the C6 position of this compound. Potential transformations include arylation, olefination, and alkylation.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are highly valued in medicinal and combinatorial chemistry for their efficiency and ability to generate molecular diversity.

The bifunctional nature of this compound, containing both an aldehyde and a carboxylic acid, makes it an ideal substrate for several named MCRs.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can serve a dual role by providing both the aldehyde and the carboxylic acid components in an intramolecular fashion. When reacted with an amine and an isocyanide, it could lead to the formation of complex heterocyclic structures, such as isoindolinones. nih.gov

Passerini Reaction: The Passerini three-component reaction (Passerini-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Similar to the Ugi reaction, this compound could participate intramolecularly, where the aldehyde and carboxylic acid functionalities react with an isocyanide to yield a cyclic product.

| Reaction Name | Other Reactants | Potential Product Class |

|---|---|---|

| Ugi Reaction (Intramolecular) | Amine, Isocyanide | Substituted Isoindolinones |

| Passerini Reaction (Intramolecular) | Isocyanide | Lactone-fused Amides |

Mechanistic Investigations of Reactions Involving this compound

Elucidating the precise mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new transformations. Several techniques are employed to study the pathways of reactions involving this compound.

Kinetic studies measure reaction rates to provide insights into the reaction mechanism, including the determination of the rate law, reaction order, and activation energy. For reactions involving this compound, such as its esterification, kinetic analysis can reveal the dependence of the reaction rate on the concentration of each reactant and catalyst.

For example, in a hypothetical acid-catalyzed esterification with methanol, the reaction rate could be monitored over time by measuring the concentration of the reactant or product. A study might reveal that the reaction is first-order with respect to the benzoic acid derivative and first-order with respect to the alcohol, suggesting a bimolecular rate-determining step.

| Experiment | Initial [Acid] (M) | Initial [Methanol] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 1.0 | 1.2 x 10-5 |

| 2 | 0.20 | 1.0 | 2.4 x 10-5 |

| 3 | 0.10 | 2.0 | 2.4 x 10-5 |

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a chemical reaction. wikipedia.orgias.ac.in By replacing an atom with one of its isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/D), the fate of the labeled portion of the molecule can be tracked in the final products using techniques like mass spectrometry or NMR spectroscopy. ias.ac.innih.gov

For this compound, several labeling strategies could provide mechanistic clarity:

¹³C-labeling of the formyl carbon (-¹³CHO) could be used in a multicomponent reaction to confirm that this carbon is incorporated into the product backbone as expected.

Deuterium-labeling of the acidic proton (-COOD) could be used to study proton transfer steps.

¹⁸O-labeling of the carboxyl group (-CO¹⁸OH) could elucidate the mechanism of an esterification reaction by determining which oxygen atom is incorporated into the ester versus the water byproduct.

¹⁵N-labeling of an amine reactant in an Ugi reaction would confirm the origin of the nitrogen atom in the final heterocyclic product. researchgate.net

These studies are invaluable for distinguishing between proposed mechanistic pathways that are otherwise difficult to differentiate. ias.ac.in

The direct detection and characterization of transient reaction intermediates provide the most definitive evidence for a proposed reaction mechanism. Various spectroscopic techniques can be employed for this purpose.

NMR and UV-Vis Spectroscopy: For SNAr reactions, the formation of the key Meisenheimer complex can often be observed directly using ¹H NMR and UV-Vis spectroscopy. mdpi.comrsc.orgnih.gov These complexes are typically highly colored and exhibit characteristic shifts in their NMR spectra, allowing for their structural characterization and the study of their stability. mdpi.comacs.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in solution, even at very low concentrations. researchgate.net In transition-metal-catalyzed C-H activation reactions, ESI-MS can be used to intercept and characterize key organometallic intermediates, such as the palladacycle formed after the C-H cleavage step. rsc.org Similarly, in multicomponent reactions, it can help identify intermediates like iminium ions or other charged adducts.

These spectroscopic methods, often used in combination, provide a detailed picture of the reaction coordinate, confirming the existence of proposed intermediates and helping to build a comprehensive understanding of the reaction mechanism.

Derivatives and Analogs of 4 Formyl 2 Methylbenzoic Acid

Ester Derivatives

Esterification of the carboxylic acid group in 4-formyl-2-methylbenzoic acid is a common derivatization reaction. These reactions are typically performed to protect the carboxylic acid group or to modify the compound's solubility and electronic properties. The Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method.

Methyl 4-formyl-2-methylbenzoate is a key ester derivative. One synthetic route involves the reaction of 2-methyl-8-hydroxyquinoline with 4-formyl-2-methylbenzoate in a Perkin reaction, highlighting its use as a building block for more complex molecules. iucr.orgnih.gov Another approach to a related compound, methyl 4-formylbenzoate, involves the reaction of 4-formylbenzoic acid with methanol chemicalbook.com or the oxidation and esterification of p-xylene. google.com While specific synthesis details for methyl 4-formyl-2-methylbenzoate are not abundant in the provided literature, general esterification principles apply.

Ethyl 4-formyl-2-methylbenzoate is another common ester, synthesized by reacting this compound with ethanol. The properties of these esters are influenced by the alkyl group attached to the carboxylate oxygen.

Below is an interactive data table summarizing the properties of representative ester derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Precursors |

| Methyl 4-formyl-2-methylbenzoate | C₁₀H₁₀O₃ | 178.18 | This compound, Methanol |

| Ethyl 4-formyl-2-methylbenzoate | C₁₁H₁₂O₃ | 192.21 | This compound, Ethanol |

Amide Derivatives

Amide derivatives are synthesized by reacting the carboxylic acid group of this compound with an amine. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine. nih.gov Another approach involves the direct condensation of the carboxylic acid and amine using a coupling agent. nih.gov

The synthesis of 4-formyl-2-methylbenzamide would involve the reaction of this compound with ammonia. Substituted amides can be prepared using primary or secondary amines. These derivatives are of interest in medicinal chemistry and materials science due to the stability and hydrogen-bonding capabilities of the amide bond. While direct synthesis examples for amides of this compound are not detailed in the provided search results, the general methods for amide formation are well-established chemical transformations. nih.govlibretexts.org

The table below outlines the general structure of amide derivatives.

| Derivative Type | General Structure | R¹, R² |

| Primary Amide | H, H | |

| Secondary Amide | H, Alkyl/Aryl | |

| Tertiary Amide | Alkyl/Aryl, Alkyl/Aryl |

Reduced and Oxidized Derivatives

The functional groups of this compound can be selectively reduced or oxidized to yield different derivatives.

Reduced Derivatives: The formyl (aldehyde) group can be selectively reduced to a hydroxymethyl (alcohol) group using mild reducing agents like sodium borohydride (NaBH₄). This reaction yields 4-(hydroxymethyl)-2-methylbenzoic acid . The synthesis of the related 4-(hydroxymethyl)benzoic acid can be achieved through methods like the hydrolysis of 4-bromomethylbenzoic acid or the selective oxidation of 1,4-benzenedimethanol. google.com These methods can be adapted for the 2-methyl analog. Further reduction of both the aldehyde and carboxylic acid groups would lead to a diol.

Oxidized Derivatives: Oxidation of the formyl group of this compound leads to the formation of a second carboxylic acid group, resulting in 2-methylterephthalic acid (2-methyl-1,4-benzenedicarboxylic acid). This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄). This dicarboxylic acid is a valuable monomer for the synthesis of polymers and metal-organic frameworks (MOFs).

The following table summarizes these derivatives.

| Derivative Name | Transformation | Resulting Functional Groups | Molecular Formula |

| 4-(Hydroxymethyl)-2-methylbenzoic acid | Reduction of formyl group | Carboxylic acid, Hydroxymethyl | C₉H₁₀O₃ |

| 2-Methylterephthalic acid | Oxidation of formyl group | Two Carboxylic acids | C₉H₈O₄ |

Substituted Analogs with Modified Aromatic Ring Systems

Analogs of this compound can be created by introducing additional substituents onto the aromatic ring or by altering the ring system itself.

One example of a substituted analog is 4-hydroxy-2-methylbenzoic acid , which can be synthesized through various methods, including the Kolbe-Schmitt reaction. google.comchemicalbook.com This compound introduces a hydroxyl group, which can significantly alter the molecule's chemical reactivity and potential for hydrogen bonding.

More complex analogs can be synthesized where the formylbenzoic acid moiety is attached to a different aromatic or heterocyclic ring system. For instance, a derivative of 8-hydroxyquinoline has been synthesized through a Perkin reaction involving methyl 4-formyl-2-methylbenzoate. iucr.orgnih.gov This creates a significantly larger, conjugated system with potential applications in luminescent materials and coordination chemistry. Another example includes the synthesis of pyrazole derivatives from 4-formylbenzoic acid precursors, which have been investigated for their biological activities.

| Analog Name | Modification | Potential Application Area |

| 4-Hydroxy-2-methylbenzoic acid | Addition of a hydroxyl group | Polymer and pharmaceutical synthesis |

| Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate | Condensation with 2-methyl-8-hydroxyquinoline | Luminescent materials, Metal complexes |

Metal Complexes and Coordination Chemistry

The carboxylate group of this compound and its derivatives, particularly the oxidized form 2-methylterephthalic acid, can act as a ligand to coordinate with metal ions, forming metal complexes and metal-organic frameworks (MOFs).

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. rroij.com The dicarboxylate ligand, 2-methylterephthalic acid, is a suitable building block for MOFs. The synthesis of these complexes is often achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a solvent. rsc.orgchalcogen.ro

Lanthanide-based MOFs, for example, can be synthesized using lanthanide salts and carboxylate ligands. uva.nl These materials are of interest for their potential applications in catalysis and luminescence. rsc.orgnih.govrsc.org The specific structure and properties of the resulting MOF depend on the metal ion, the ligand, and the reaction conditions. rsc.org

The geometry and bonding within these metal complexes are characterized using a variety of analytical techniques. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure, including bond lengths and angles between the metal centers and the ligand. rsc.org

Other techniques used for characterization include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal ion, evidenced by shifts in the carbonyl stretching frequencies. chalcogen.ro

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework. chalcogen.ro

Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the bulk material.

The coordination of the carboxylate groups can be monodentate, bidentate, or bridging, leading to the formation of one-, two-, or three-dimensional networks. frontiersin.org The presence of the methyl group on the ligand can influence the resulting framework's topology and pore environment.

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Formyl 2 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 4-Formyl-2-methylbenzoic acid, ¹H and ¹³C NMR would provide crucial information about its molecular framework.

In ¹H NMR spectroscopy of this compound, distinct signals are expected for the protons of the methyl, aromatic, aldehyde, and carboxylic acid groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The single proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature. The aldehyde proton (-CHO) would also be found downfield, generally between 9-10 ppm, as a sharp singlet.

The aromatic region would display a more complex pattern. The three aromatic protons would be expected to show signals in the range of 7-8.5 ppm. Due to their different positions relative to the electron-withdrawing formyl and carboxyl groups and the electron-donating methyl group, they would have distinct chemical shifts and would likely exhibit spin-spin coupling, leading to splitting of the signals (e.g., doublets or doublet of doublets).

The methyl group (-CH₃) protons, being attached to the aromatic ring, would appear as a sharp singlet in the upfield region, typically around 2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet | 3H |

Note: The exact chemical shifts and coupling constants for the aromatic protons would depend on the solvent used and the specific electronic effects of the substituents.

The ¹³C NMR spectrum of this compound would show distinct signals for each of the nine carbon atoms in the molecule, as they are all in unique chemical environments.

The carbon atom of the carboxylic acid group (-COOH) is expected to have a chemical shift in the range of 165-185 ppm. The aldehyde carbonyl carbon (-CHO) would also be significantly downfield, typically between 190-200 ppm.

The six carbons of the benzene (B151609) ring would appear in the aromatic region of the spectrum, generally between 120-150 ppm. The carbons directly attached to the substituents (the quaternary carbons) would have different chemical shifts compared to those bearing hydrogen atoms. The carbon attached to the methyl group would be the most upfield of the aromatic carbons.

The methyl carbon (-CH₃) would be found in the upfield region of the spectrum, with an expected chemical shift of approximately 15-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (-CHO) | 190 - 200 |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 185 |

| Aromatic Carbons (Ar-C) | 120 - 150 |

While no specific 2D NMR studies on this compound have been found, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous structure elucidation.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful in assigning the signals of the aromatic protons by showing which protons are adjacent on the ring.

HSQC: An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the ¹³C signals for the methyl group and the protonated aromatic carbons.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure, dynamics, and packing of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to understand intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, in the solid state. nih.gov The chemical shifts in ssNMR can differ from those in solution due to packing effects and the absence of solvent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is typically broadened by hydrogen bonding.

Two distinct carbonyl (C=O) stretching bands would be prominent. The C=O stretch of the carboxylic acid would likely appear around 1700-1725 cm⁻¹, while the aldehyde C=O stretch would be expected at a slightly higher frequency, around 1700-1730 cm⁻¹. The conjugation with the aromatic ring would influence the exact positions of these bands.

The spectrum would also show characteristic C-H stretching vibrations. The aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aldehyde | C=O Stretch | 1700 - 1730 | Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Methyl Group | C-H Stretch | < 3000 | Medium |

| Aldehyde | C-H Stretch | ~2720, ~2820 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions due to the aromatic ring and the conjugated carbonyl groups.

The benzene ring itself has characteristic absorptions, and the presence of the carboxylic acid, formyl, and methyl substituents would cause shifts in the absorption maxima (λ_max) and an increase in their intensities. The extended conjugation between the aromatic ring and the carbonyl groups of both the aldehyde and the carboxylic acid would lead to π → π* transitions, resulting in strong absorption bands. It is expected that there would be at least one strong absorption band in the UV region, likely between 200 and 300 nm. The exact position of the λ_max would be sensitive to the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides critical information for determining its molecular weight and elucidating its structure through fragmentation analysis.

In electrospray ionization (ESI), a soft ionization technique, the molecule can be observed as various adducts. The predicted m/z values for common adducts of this compound are essential for accurate identification in complex matrices. uni.lu

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 165.05463 |

| [M+Na]⁺ | 187.03657 |

| [M-H]⁻ | 163.04007 |

| [M+NH₄]⁺ | 182.08117 |

| [M+K]⁺ | 203.01051 |

This data is based on computational predictions for this compound. uni.lu

For its derivatives, such as methyl 4-formylbenzoate, electron ionization (EI) is often used, particularly in conjunction with Gas Chromatography (GC-MS). EI is a higher-energy technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. The experimental GC-MS data for methyl 4-formylbenzoate shows characteristic peaks that are crucial for its identification. nih.gov

Table 2: Top 5 Experimental GC-MS Peaks for Methyl 4-formylbenzoate

| Mass-to-Charge (m/z) | Relative Intensity (%) |

|---|---|

| 133 | 99.99 |

| 105 | 38.70 |

| 77 | 31.10 |

| 51 | 20.70 |

| 163 | 18.70 |

This experimental data corresponds to the methyl ester derivative of 4-formylbenzoic acid. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While specific crystallographic data for this compound is not widely published, the expected structural features can be inferred from studies on closely related benzoic acid derivatives. nih.govacs.orgmdpi.comresearchgate.net

Chromatographic Techniques

Chromatography is indispensable for the separation, identification, and quantification of this compound and its derivatives from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase (RP) HPLC is the most common mode used for benzoic acid derivatives.

A typical RP-HPLC method involves a C18 stationary phase, which is nonpolar, and a polar mobile phase. The mobile phase usually consists of a mixture of water (often acidified with phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form) and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl groups provide strong chromophores.

Table 3: Typical HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid) |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Spectrophotometry (e.g., at 230 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

For applications requiring mass spectrometry detection (LC-MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the high polarity and low volatility of the carboxylic acid group, direct analysis of this compound by GC is challenging. The polar nature of the molecule can lead to poor peak shapes (tailing) and adsorption on the column or inlet surfaces. colostate.edu

To overcome these issues, derivatization is required to convert the polar carboxylic acid into a less polar, more volatile ester or silyl derivative. libretexts.orgresearchgate.netgcms.czsigmaaldrich.com Common derivatization methods include:

Alkylation (Esterification): Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a methyl ester. This is a robust and widely used method. gcms.cz

Silylation: Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (TMS) group. sigmaaldrich.com

Once derivatized, the compound can be readily analyzed by GC, often using a nonpolar or mid-polar capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound, and establishing its purity.

The theoretical elemental composition is calculated from the molecular formula (C₉H₈O₃). Experimental values obtained from the analysis of a pure sample should agree closely with these theoretical percentages, typically within a ±0.4% margin.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 65.85 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.92 |

| Oxygen | O | 15.999 | 3 | 47.997 | 29.23 |

| Total | | | | 164.16 | 100.00 |

Thermal Analysis (e.g., DTA/TG)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass, while Differential Thermal Analysis (DTA) detects differences in temperature between a sample and a reference material.

When applied to this compound, a combined TGA/DTA analysis provides insights into its thermal stability, melting point, and decomposition profile.

TGA: A TGA thermogram would be expected to show a stable baseline (no mass loss) up to the compound's decomposition temperature. Upon heating to higher temperatures, a significant mass loss would be observed, corresponding to the thermal degradation of the molecule.

DTA: The DTA curve would display thermal events. A sharp endothermic peak, with no corresponding mass loss in the TGA curve, would indicate the melting point of the compound. At higher temperatures, one or more exothermic peaks would likely appear, corresponding to the decomposition processes observed in the TGA trace.

These analyses are typically performed under a controlled atmosphere, such as nitrogen (inert) or air (oxidative), to understand the compound's behavior under different conditions. The data obtained is vital for determining the material's thermal limits for storage and processing.

Molar Conductance of this compound Derivatives Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a notable absence of studies on the molar conductance of this compound and its derivatives. Despite the importance of molar conductance in characterizing the electrolytic nature of chemical compounds in solution, this particular area of investigation appears to be uncharted within the scientific community.

Molar conductance measurements are a fundamental electrochemical technique used to determine the degree of ionization of a substance in a given solvent. This data is crucial for understanding the behavior of compounds in solution, including their dissociation constants, ion mobility, and the nature of solute-solvent interactions. Such information is invaluable in various fields, from materials science to medicinal chemistry, where the electrolytic properties of a compound can significantly influence its function and application.

While extensive research exists on the synthesis and application of various benzoic acid derivatives and their metal complexes, specific data pertaining to the molar conductance of compounds derived from this compound is not publicly available in the reviewed scientific databases. This indicates a significant gap in the chemical characterization of this class of compounds.

Future research endeavors could benefit from exploring the molar conductance of this compound and its derivatives, particularly its metal complexes and Schiff bases. Such studies would not only provide fundamental data on their electrolytic behavior but also offer insights into their potential applications in areas such as catalysis, conducting materials, and biological systems. The generation of such data would be a valuable contribution to the broader understanding of substituted benzoic acids and their coordination chemistry.

Computational Chemistry and Theoretical Studies of 4 Formyl 2 Methylbenzoic Acid

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies focusing exclusively on 4-Formyl-2-methylbenzoic acid are not extensively detailed in the available research, the methodology is widely applied to similar benzoic acid derivatives to explore their potential biological activity. For instance, docking studies are performed on related compounds to understand their binding affinity and interaction with the active sites of proteins. In such analyses, the ligand (in this case, a molecule like this compound) is placed into the binding site of a target protein, and its conformation and interaction energy are calculated. This approach is crucial in drug discovery for screening potential therapeutic agents. For example, the docking analysis of other benzoic acid derivatives has been used to identify binding energies and interactions with specific protein targets, suggesting that this compound could be similarly studied to explore its potential as a ligand for various biological receptors. actascientific.com

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like this compound. DFT methods are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. The B3LYP functional combined with a suitable basis set is a common choice for such calculations. dergipark.org.tr These theoretical studies provide a detailed understanding of the molecule's behavior and characteristics at the quantum level.

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Quantum chemical calculations provide deep insights into the electronic characteristics of this compound through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular stability and reactivity. actascientific.com A smaller energy gap suggests that the molecule is more likely to be reactive.

Another important aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing valuable information about its intermolecular interaction sites.

| Computational Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. actascientific.com |

| MEP | Molecular Electrostatic Potential. | Identifies sites for electrophilic and nucleophilic attack. |

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For this compound, DFT calculations can simulate various types of spectra:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, theoretical IR and Raman spectra can be generated. semanticscholar.org These predicted spectra help in the assignment of vibrational bands observed in experimental spectra, providing a detailed understanding of the molecule's vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical values are often in good agreement with experimental data and are invaluable for structural elucidation. dergipark.org.tr

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions within the molecule. researchgate.net

Conformational Analysis

Conformational analysis is a critical theoretical study for flexible molecules like this compound, which possesses rotatable single bonds. The relative orientation of the carboxyl and formyl groups with respect to the benzene (B151609) ring can lead to different conformers with varying energies. This analysis involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation to identify the most stable, low-energy structures. researchgate.net Identifying the global minimum energy conformer is essential because it represents the most populated structure at equilibrium and is the correct starting point for subsequent, more computationally intensive calculations of other properties. researchgate.net

Predicted Molecular Properties

Various molecular properties of this compound can be predicted using computational tools and databases, which provide estimates for physicochemical characteristics. These properties are useful in a wide range of applications, from chemical synthesis to materials science and drug design.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₈O₃ | PubChem nih.gov |

| Molecular Weight | 164.16 g/mol | Sigma-Aldrich sigmaaldrich.com |

| Monoisotopic Mass | 164.04735 Da | PubChemLite uni.lu |

| XlogP | 1.3 | PubChemLite uni.lu |

| InChI Key | OIWOOOJFKXTXKV-UHFFFAOYSA-N | Sigma-Aldrich sigmaaldrich.com |

Additionally, predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, can be calculated for different adducts.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 165.05463 | 129.9 |

| [M+Na]⁺ | 187.03657 | 139.0 |

| [M-H]⁻ | 163.04007 | 133.0 |

| [M+NH₄]⁺ | 182.08117 | 150.2 |

| [M+K]⁺ | 203.01051 | 137.1 |

| (Data sourced from PubChemLite) uni.lu |

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a key descriptor used to predict the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For this compound, the calculated TPSA is 54.37 Ų. chemscene.com This value suggests good potential for cell membrane permeability.

| Molecular Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 54.37 Ų |

LogP

LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a molecule's lipophilicity or hydrophobicity. This property is critical for predicting how a compound will distribute within biological systems. Computational models provide predictions for this value, with the calculated LogP for this compound being approximately 1.51. chemscene.com An alternative prediction, XlogP, is calculated at 1.3. These values indicate a moderate level of lipophilicity.

| LogP Prediction Method | Predicted Value |

|---|---|

| Calculated LogP | 1.51 |

| XlogP | 1.3 |

Hydrogen Bond Acceptors/Donors

The capacity of a molecule to form hydrogen bonds is fundamental to its solubility and binding interactions with biological targets. This is quantified by counting the number of hydrogen bond donors and acceptors. This compound is predicted to have one hydrogen bond donor and two hydrogen bond acceptors. chemscene.com The carboxylic acid group contains the donor (the hydroxyl hydrogen) and one of the acceptors (the carbonyl oxygen), while the formyl group's oxygen acts as the second acceptor.

| Property | Count |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Rotatable Bonds

The number of rotatable bonds in a molecule influences its conformational flexibility, which can affect its binding affinity to receptors and enzymes. For this compound, there are two rotatable bonds. chemscene.com These are the single bonds connecting the carboxylic acid group and the formyl group to the benzene ring, allowing these functional groups to rotate.

| Property | Count |

|---|---|

| Rotatable Bonds | 2 |

Predicted Collision Cross Section

The predicted Collision Cross Section (CCS) is a theoretical value that represents the size and shape of an ion as it moves through a buffer gas in ion mobility-mass spectrometry. This parameter is increasingly used to enhance confidence in compound identification. The CCS values for this compound have been predicted for various adducts using the CCSbase algorithm. For instance, the predicted CCS for the protonated molecule ([M+H]+) is 129.9 Ų.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 165.05463 | 129.9 |

| [M+Na]+ | 187.03657 | 139.0 |

| [M-H]- | 163.04007 | 133.0 |

| [M+NH4]+ | 182.08117 | 150.2 |

| [M+K]+ | 203.01051 | 137.1 |

| [M+H-H2O]+ | 147.04461 | 124.9 |

| [M+HCOO]- | 209.04555 | 153.1 |

Applications of 4 Formyl 2 Methylbenzoic Acid in Organic Synthesis

Building Block for Complex Molecular Architectures

The unique structure of 4-Formyl-2-methylbenzoic acid, with its reactive aldehyde and carboxylic acid functionalities, makes it an adept starting material for assembling intricate molecular frameworks. Chemists utilize this compound to introduce a substituted aromatic ring into larger molecules, leveraging its functional groups for subsequent cyclization, condensation, and coupling reactions.

A notable application is in the synthesis of complex heterocyclic systems. For instance, it has been employed as a key reactant in multicomponent reactions, such as a reductive Ugi-type reaction. In one pathway, the carboxylic acid is first converted to an acid chloride. This intermediate then reacts with a secondary amide and Danishefsky's diene in a one-pot reductive cycloaddition process to yield complex 2,3-dihydro-4-pyridones. pinpools.com These pyridones are themselves valuable synthetic intermediates, serving as precursors for the total synthesis of biologically active alkaloids like (±)-lasubine I and (±)-myrtine. pinpools.com

Table 1: Alkaloids Synthesized from this compound Derivatives

| Alkaloid | Classification | Synthetic Intermediate |

|---|---|---|

| (±)-Lasubine I | Quinolizidine Alkaloid | 2,3-Dihydro-4-pyridone |

| (±)-Myrtine | Quinolizidine Alkaloid | 2,3-Dihydro-4-pyridone |

Data derived from research on the synthetic utility of 2,3-dihydro-4-pyridones formed from precursors including this compound. pinpools.com

Precursor for Bioactive Molecules

This compound is a pivotal precursor in the synthesis of various bioactive molecules, particularly in the agrochemical and pharmaceutical fields. Its structure is a core component of several commercially significant compounds.

The most prominent example is its role as a key intermediate in the production of Fluralaner, a potent isoxazoline-class insecticide and acaricide. google.com Fluralaner is widely used in veterinary medicine to protect pets from fleas and ticks. The synthesis of this complex molecule relies on this compound as the starting material for constructing the substituted aromatic portion of the final active ingredient. google.com Patents detailing the synthesis of Fluralaner and related pesticidal compositions explicitly list this compound as a critical raw material. google.comgoogleapis.com

Furthermore, this compound serves as a precursor for potential therapeutic agents. Research has shown its use in the synthesis of novel tropane (B1204802) compounds designed as inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is a target for cancer therapy. In these syntheses, the aldehyde functional group of this compound is typically reduced to an alcohol, which is then used to connect to the tropane scaffold.

Intermediate in Pharmaceutical Synthesis

The utility of this compound extends significantly into pharmaceutical synthesis, where it functions as a versatile intermediate for active pharmaceutical ingredients (APIs). Its bifunctional nature allows it to be incorporated into multi-step syntheses to build the carbon skeleton of drug candidates.